molecular formula C16H19N5O2 B11982351 1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11982351
M. Wt: 313.35 g/mol
InChI Key: GEPVJRFODKTPGC-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other functional group modifications. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or platinum complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, it is studied for its potential effects on cellular processes and enzyme activities. It may act as an inhibitor or activator of specific biochemical pathways.

Medicine

In medicine, 1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular functions and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in treating respiratory diseases.

Uniqueness

1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications may enhance its efficacy, selectivity, and safety profile compared to similar compounds.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C16H19N5O2/c1-17-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,18)

InChI Key

GEPVJRFODKTPGC-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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